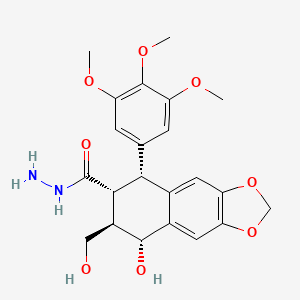

Podophyllinic acid hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

78178-41-3 |

|---|---|

Molecular Formula |

C22H26N2O8 |

Molecular Weight |

446.4 g/mol |

IUPAC Name |

(5R,6R,7R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbohydrazide |

InChI |

InChI=1S/C22H26N2O8/c1-28-16-4-10(5-17(29-2)21(16)30-3)18-11-6-14-15(32-9-31-14)7-12(11)20(26)13(8-25)19(18)22(27)24-23/h4-7,13,18-20,25-26H,8-9,23H2,1-3H3,(H,24,27)/t13-,18+,19-,20-/m0/s1 |

InChI Key |

ZCEIRDQCMJGVDA-XVVDYKMHSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]([C@@H]([C@H](C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C(C(C(C3=CC4=C(C=C23)OCO4)O)CO)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies for Podophyllinic Acid Hydrazide and Its Analogs

Elaboration of Core Synthetic Pathways from Podophyllotoxin (B1678966) Precursors

The primary route to podophyllinic acid hydrazide begins with podophyllotoxin, a compound isolated from the rhizome resin of Podophyllum species. mdpi.com The core of the synthesis involves the specific and controlled modification of the D-ring of the podophyllotoxin skeleton.

Hydrolysis, Oxidation, and Hydrazide Formation Steps

The conversion of podophyllotoxin to this compound and its analogs is a multi-step process involving carefully orchestrated chemical reactions. A common pathway involves the initial oxidation of the hydroxyl group in podophyllotoxin, followed by the hydrolytic opening of the lactone ring, and finally, reaction with a hydrazine (B178648) to form the desired hydrazide.

A general synthetic sequence can be summarized as follows:

Oxidation: The secondary hydroxyl group at the C-4 position of podophyllotoxin is oxidized. One method employs pyridinium (B92312) dichromate (PDC) as the oxidizing agent in a solvent like dichloromethane (B109758) at a controlled temperature of 0 °C. mdpi.com This step converts the hydroxyl group to a ketone, forming podophyllotoxone.

Hydrolysis (Lactone Ring Opening): The subsequent step is the cleavage of the D-ring lactone. This is typically achieved through hydrolysis. The choice of acidic or basic conditions is crucial for the stereochemical outcome. mdpi.com Acidic hydrolysis, for instance using sulfuric acid in methanol (B129727), is often preferred to open the lactone ring while preserving the desired stereochemistry. mdpi.com

Hydrazide Formation: The final key step is the formation of the acid hydrazide. This is accomplished by reacting the intermediate carboxylic acid (or its ester) with various hydrazines. lookchem.com This reaction effectively cleaves the D-ring and introduces the hydrazide moiety, yielding the target compounds. lookchem.com

| Step | Reagent(s) | Purpose | Reference |

| Oxidation | Pyridinium dichromate (PDC) | Converts the C-4 hydroxyl group to a ketone. | mdpi.com |

| Hydrolysis | Sulfuric acid in methanol | Opens the lactone D-ring to form a carboxylic acid/ester. | mdpi.com |

| Hydrazide Formation | Hydrazine hydrate (B1144303) or substituted hydrazines | Reacts with the carboxylic acid/ester to form the this compound. | lookchem.com |

Regio- and Stereoselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the site of chemical reaction (regiochemistry) is paramount in the synthesis of podophyllotoxin derivatives. nih.govbeilstein-journals.org In the synthesis of this compound, maintaining the stereochemistry of the substituents at the C-7′ and C-8′ positions is a critical challenge. mdpi.com

The method of lactone ring hydrolysis significantly impacts the stereochemical integrity of the molecule. mdpi.com

Acidic Conditions: Using acidic conditions for hydrolysis, such as sulfuric acid in methanol, allows for the opening of the lactone ring while maintaining the desired cis-stereochemistry of the substituents. mdpi.com

Alkaline Conditions: Conversely, hydrolysis under alkaline conditions is known to cause undesired epimerization at the C-7′ position, leading to a mixture of stereoisomers. mdpi.com

Therefore, regioselective and stereoselective synthesis is achieved by the careful selection of reagents and reaction conditions that favor the formation of one specific isomer over others. mdpi.comnih.gov This control is essential for producing a final product with consistent and predictable properties.

Development of Advanced Synthetic Strategies for this compound

In line with the broader trends in modern organic chemistry, efforts are being made to develop more efficient and environmentally friendly methods for synthesizing complex molecules like this compound. These advanced strategies focus on reducing waste, minimizing steps, and using safer reagents.

One-Pot Synthesis Techniques

One-pot synthesis is a strategy that combines multiple reaction steps in a single reactor without isolating the intermediate products, thereby increasing efficiency and reducing waste. nih.gov This approach is advantageous due to its simple operation, high mass efficiency, and lower cost. nih.gov While specific one-pot protocols for this compound are not extensively detailed, the principles are widely applied in the synthesis of related heterocyclic compounds derived from hydrazines and hydrazides. rsc.orgjrespharm.com

For example, a one-pot, two-step method has been developed for synthesizing 1,2,4-triazole-5-thione derivatives, where acyl/aroyl substituted thiosemicarbazides are first formed from hydrazides and then cyclized in the same pot by changing the reaction conditions. jrespharm.com Similarly, pyrazoles can be synthesized in a one-pot reaction from arenes and carboxylic acids, followed by heterocyclization with hydrazine. rsc.org These methodologies highlight the potential for developing a streamlined, one-pot synthesis of this compound that would involve the sequential formation of the podophyllinic acid intermediate followed by its reaction with hydrazine in a single vessel. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.net The application of catalysis is a cornerstone of green chemistry, as catalysts can replace stoichiometric reagents, which are often used in excess and generate significant waste. researchgate.netucl.ac.uk

Key green chemistry approaches relevant to this compound synthesis include:

Catalytic Methods: The use of catalysts for oxidation and amide/hydrazide bond formation is a key area of development. ucl.ac.uk For instance, biocatalysis, using enzymes, offers a highly selective and environmentally benign alternative to traditional chemical methods under mild conditions. ucl.ac.ukmdpi.com Heterogeneous catalysts, such as a Cu(II)-hydrazide complex supported on silica (B1680970) gel, have been developed for the green synthesis of other nitrogen-containing heterocycles in water, demonstrating a recyclable and efficient system. nih.gov

Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A major goal of green chemistry is to replace these with safer alternatives like water or to conduct reactions under solvent-free conditions. nih.govresearchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis | Reference |

| Catalysis | Use of recyclable heterogeneous catalysts or biocatalysts for oxidation and hydrazide formation to replace stoichiometric reagents. | ucl.ac.uknih.gov |

| Safer Solvents | Replacing hazardous organic solvents with water or minimizing solvent use. | nih.gov |

| Atom Economy | Designing synthetic pathways (e.g., one-pot synthesis) that minimize byproduct formation. | nih.govmdpi.com |

| Pollution Prevention | Real-time analysis and control to prevent the formation of hazardous substances. | researchgate.net |

Purification and Isolation Techniques for this compound Intermediates and Final Products

After the synthesis is complete, the target compound, this compound, and its intermediates must be separated from the reaction mixture and purified. A variety of standard laboratory techniques are employed for this purpose. googleapis.comnih.gov

A typical purification workflow may involve several steps:

Crystallization and Filtration: The crude product may crystallize out of the reaction solution upon cooling. lookchem.com This solid can then be collected by suction filtration. lookchem.com

Washing: The filtered product is often washed with a suitable solvent, such as cold methanol, to remove soluble impurities. lookchem.com

Solvent Extraction: If the product does not crystallize directly, a liquid-liquid extraction is performed. For instance, the reaction residue can be distributed between an organic solvent like chloroform (B151607) and water. lookchem.com The product, being more soluble in the organic layer, is thus separated from water-soluble impurities.

Drying and Concentration: The organic solution containing the product is dried over an anhydrous salt, such as sodium sulfate, to remove residual water. lookchem.com The solvent is then evaporated, often under reduced pressure, to yield the crude product. lookchem.com

Precipitation/Recrystallization: The concentrated product can be further purified by precipitation. Adding a non-solvent, like petroleum ether, to a solution of the product can cause the pure compound to precipitate out. lookchem.com Recrystallization from a suitable solvent is a powerful technique for achieving high purity.

Chromatography: For highly pure compounds or for separating complex mixtures, chromatographic techniques are used. nih.gov These methods, such as column chromatography, separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

The specific combination of these techniques is tailored to the physical and chemical properties of the this compound intermediates and the final product.

Derivatization Strategies and Novel Analog Development Based on Podophyllinic Acid Hydrazide Scaffold

Chemical Functionalization and Structural Diversification of the Hydrazide Moiety

The hydrazide group (-CONHNH2) in podophyllinic acid hydrazide is a versatile functional group for chemical modification. rjptonline.org Its reactivity allows for the synthesis of a wide array of derivatives, including acyl hydrazides and hydrazide-hydrazones, which can lead to the formation of various heterocyclic compounds. nih.govmdpi.com

Acyl Hydrazide Derivatives and Related Heterocyclic Compounds

Acyl hydrazides are synthesized from this compound through reactions with various acylating agents. These derivatives can be further cyclized to form heterocyclic compounds like 1,3,4-oxadiazoles. nih.govnih.gov The synthesis of these compounds often involves the reaction of hydrazides with carboxylic acids or their derivatives. nih.gov

The general synthetic route to acyl hydrazides involves the reaction of a carboxylic acid derivative (like an acid chloride or ester) with the hydrazide. rjptonline.org These reactions can be influenced by factors such as the solvent and temperature. For instance, the reaction of carboxylic acid chlorides with hydrazine (B178648) is often rapid and may require cooling. rjptonline.org

Table 1: Examples of Acyl Hydrazide Derivatives and Related Heterocyclic Compounds

| Derivative Type | General Structure/Reaction | Potential Significance |

|---|---|---|

| N,N'-Diacylhydrazines | Formed from benzoic acid hydrazides and can be converted to 1,3,4-oxadiazoles. nih.gov | Building blocks for various heterocyclic compounds with potential biological activities. nih.gov |

| 1,3,4-Oxadiazoles | Synthesized by treating N,N'-diacylhydrazines with reagents like phosphoryl chloride. nih.gov | Known for a range of pharmacological activities. nih.gov |

Hydrazide-Hydrazone Formation and Functionalization

Hydrazide-hydrazones are formed through the condensation reaction of this compound with various aldehydes and ketones. hygeiajournal.comresearchgate.net This reaction creates a C=N bond, and the resulting hydrazone can be further functionalized. nih.gov The synthesis is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent like ethanol. nih.gov

The structural characterization of these derivatives is commonly performed using spectroscopic methods such as IR and NMR. nih.gov Hydrazide-hydrazones are known to possess a wide range of biological activities. researchgate.netnih.govnih.gov

Table 2: Examples of Hydrazide-Hydrazone Derivatives

| Aldehyde/Ketone Reactant | Resulting Hydrazone Structure | Key Structural Feature |

|---|---|---|

| Aromatic Aldehydes | Contains an aromatic ring attached to the azomethine group. researchgate.net | The nature and substitution of the aromatic ring can influence biological activity. |

| Heterocyclic Aldehydes | Incorporates a heterocyclic ring system. mdpi.com | Can lead to compounds with diverse pharmacological profiles. mdpi.com |

Exploration of Substituent Effects on the Naphthodioxole Skeleton of this compound Analogs

Modifications to the naphthodioxole skeleton of this compound analogs can significantly impact their biological activity. Structure-activity relationship (SAR) studies explore how different substituents at various positions on this ring system influence the compound's properties. mdpi.com

For instance, the introduction of nitroxyl (B88944) radical moieties into podophyllic acid hydrazide has been shown to generate derivatives with potent antioxidative activity. nih.gov The position and nature of these substituents are crucial. Studies on related hydrazide-hydrazones have shown that the presence of certain groups, like phenyl and bulky tert-butyl substituents on a salicylic (B10762653) aldehyde fragment, can favor strong interaction with biological targets. mdpi.com

Chemoinformatics-Guided Design of this compound Derivatives

Chemoinformatics utilizes computational methods to accelerate the design and discovery of new drug candidates. supabase.co These techniques can be applied to the design of novel this compound derivatives by predicting their properties and potential biological activities.

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to understand how these derivatives might interact with biological targets. nih.govresearchgate.net For example, molecular docking can predict the binding mode of a ligand within the active site of a protein, helping to rationalize its biological activity and guide the design of more potent analogs. nih.govmdpi.com Pharmacophore modeling can identify the key structural features required for a molecule to exhibit a particular biological activity, providing a blueprint for the design of new compounds. nih.gov

Table 3: Chemoinformatic Tools in Derivative Design

| Chemoinformatic Tool | Application in this compound Derivative Design |

|---|---|

| Molecular Docking | Predicts the binding affinity and interaction patterns of derivatives with target proteins. nih.govmdpi.com |

| QSAR | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. nih.gov |

Molecular Mechanisms of Action of Podophyllinic Acid Hydrazide and Its Analogs

Investigations into Microtubule Destabilization and Mitotic Arrest Induction

The hallmark of podophyllotoxin's bioactivity, which extends to its hydrazide derivatives, is its ability to interfere with the cellular cytoskeleton. This interference is a critical factor in its observed anti-proliferative effects.

Podophyllinic acid hydrazide and its analogs are potent inhibitors of tubulin polymerization. nih.govacs.org This action disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation and function of the mitotic spindle during cell division. nih.gov Unlike some other microtubule-targeting agents that stabilize microtubules, podophyllotoxin (B1678966) and its derivatives actively promote their destabilization. frontiersin.org

Immunofluorescence assays have visually confirmed that treatment with podophyllotoxin derivatives leads to a significant disruption of the microtubule network within cells. This disruption of the cytoskeletal architecture is a direct consequence of the inhibition of tubulin polymerization.

The disruption of microtubule dynamics by this compound and its analogs has a direct and profound impact on the cell cycle. By preventing the formation of a functional mitotic spindle, these compounds effectively halt cell division. nih.gov

Numerous studies have demonstrated that cells treated with podophyllotoxin derivatives accumulate in the G2/M phase of the cell cycle. researchgate.netplos.org This arrest at the G2/M checkpoint is a characteristic outcome of the disruption of the mitotic spindle. researchgate.net Cell cycle analysis, typically performed using flow cytometry after staining with a fluorescent DNA-intercalating dye like propidium (B1200493) iodide, consistently shows a significant increase in the population of cells in the G2/M phase following treatment with these compounds. plos.org For example, some novel podophyllotoxin-benzothiazole congeners have been shown to induce G2/M phase arrest in approximately 90% of treated cells.

While G2/M arrest is the most prominent effect, some derivatives, such as podophyllinic acid ethyl hydrazide, have been reported to act in the late S or G2 phase of the cell cycle. This suggests that depending on the specific structural modifications, these compounds may have additional or slightly varied effects on cell cycle progression.

| Compound/Analog | Primary Effect on Cell Cycle | Affected Phase(s) |

| Podophyllotoxin | Mitotic Arrest | G2/M |

| Podophyllotoxin-Benzothiazole Congeners | Mitotic Arrest | G2/M |

| Podophyllinic Acid Ethyl Hydrazide | Cell Cycle Arrest | Late S or G2 |

| Podophyllotoxin-Coumarin Hybrids | Mitotic Arrest | G2/M |

Exploration of Enzyme Inhibition Profiles

Beyond their well-established effects on microtubule dynamics, this compound and its analogs have been explored for their ability to inhibit various key cellular enzymes. This line of research has opened up new avenues for understanding their therapeutic potential and has led to the development of dual-function inhibitors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.comwikipedia.org The inhibition of HDACs has emerged as a promising strategy in cancer therapy. mdpi.com

Hydrazide-based compounds have been identified as effective HDAC inhibitors. nih.gov The hydrazide moiety can act as a zinc-binding group (ZBG), which is a critical feature for interacting with the zinc ion in the active site of HDAC enzymes. mdpi.com This has led to the design and synthesis of podophyllotoxin derivatives that incorporate a hydrazide or a related structure to function as dual inhibitors, targeting both tubulin and HDACs. researchgate.net For instance, a novel podophyllotoxin derivative was reported as a dual inhibitor of topoisomerase II (a different target from tubulin) and HDAC. researchgate.net In such hybrids, the podophyllotoxin component provides the primary cytotoxic activity, while the HDAC-inhibiting moiety is intended to decompact chromatin, potentially enhancing the accessibility of other drug targets. researchgate.net Structure-activity relationship (SAR) studies on hydrazide-based HDAC inhibitors have been crucial in optimizing their inhibitory efficacy and selectivity for specific HDAC isoforms. nih.gov Alkylated hydrazides, for example, have shown promise as highly potent and selective class I HDAC inhibitors. scispace.com

| Hydrazide-Based Structure | Target HDAC Class/Isoform | Key Structural Feature |

| Alkylated Hydrazides | Class I (HDAC1, HDAC3, HDAC8) | Alkyl side chain on the hydrazide moiety |

| Podophyllotoxin-SAHA hybrid | Pan-HDAC | Vorinostat (SAHA) as the HDACi component |

| General Hydrazide-based inhibitors | Varies | Hydrazide as a zinc-binding group |

Laccases are copper-containing oxidoreductase enzymes found in various fungi, plants, and bacteria. In pathogenic fungi, they play a role in virulence by neutralizing plant defense compounds and participating in lignin (B12514952) degradation. nih.gov The inhibition of laccase is therefore considered a potential strategy for developing new antifungal agents. nih.gov

Hydrazide-hydrazones, which can be synthesized from hydrazides like this compound, have been identified as potent laccase inhibitors. nih.govmdpi.com The mechanism of inhibition often involves the hydrazide-hydrazone acting as a "decoy substrate." nih.gov The electron-rich aromatic portions of the molecule can interact with the enzyme's active site. nih.gov Molecular docking studies have shown that these inhibitors can bind within the substrate cavity of the enzyme, with the specific interactions depending on the substituents on the aromatic rings. nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature of the aromatic aldehyde used to form the hydrazone, as well as the structure of the initial carboxylic acid hydrazide, significantly influences the inhibitory activity and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). mdpi.com For example, slim-shaped molecules derived from salicylic (B10762653) aldehydes have been shown to be effective competitive inhibitors. nih.gov The presence of bulky substituents can alter the binding mode and lead to different types of inhibition. mdpi.com

| Hydrazide-Hydrazone Feature | Impact on Laccase Inhibition | Example |

| Acyl Unit Structure | Influences activity and binding | Derivatives of 4-hydroxybenzoic acid |

| Benzylidene Unit Substituents | Affects interaction with the active site | Salicylidene unit enhances specific interactions |

| Overall Molecular Shape | Determines the type of inhibition | Slim molecules often act as competitive inhibitors |

Broad-Spectrum Cellular Pathway Modulation

Derivatives of podophyllotoxin have been shown to influence critical survival pathways such as the PI3K/AKT/mTOR pathway. plos.org This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. plos.org Some novel podophyllotoxin derivatives have demonstrated the ability to inhibit this pathway, thereby cutting off crucial survival signals for cancer cells. plos.org

Furthermore, the modulation of matrix metalloproteinases (MMPs) has been observed. plos.org MMPs are enzymes involved in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. plos.org Certain podophyllotoxin-dithiocarbamate derivatives have been found to repress the expression of MMP-2 and MMP-9, suggesting a potential to inhibit tumor metastasis. plos.org

The activation of stress-related signaling pathways is another consequence of treatment with these compounds. For example, the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress, can be activated by podophyllotoxin, leading to apoptosis. The induction of apoptosis is a common endpoint for many podophyllotoxin analogs and is often mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

In some contexts, podophyllotoxin derivatives may also modulate inflammatory and immune responses. For instance, some related compounds have been noted in the context of Toll-like receptor (TLR) modulation, which could influence innate and adaptive immune responses. googleapis.com This broad-spectrum activity highlights the complex and pleiotropic effects of this compound and its analogs on cellular function.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its induction is a key mechanism for many anticancer agents. Analogs and derivatives of podophyllotoxin are well-documented for their ability to trigger apoptosis in cancer cells through various signaling cascades.

Research into podophyllotoxin derivatives has revealed their capacity to induce cell cycle arrest, a common precursor to apoptosis. For instance, studies on 4-aza-podophyllotoxin analogs, which feature a nitrogen atom in the C-ring of the podophyllotoxin skeleton, have demonstrated that these compounds can cause cell cycle arrest in the G2/M phase and subsequently induce apoptosis. researchgate.net This process is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, some podophyllotoxin conjugates have been shown to induce caspase-3-dependent apoptosis. researchgate.net

The tumor suppressor protein p53 is a master regulator of apoptosis. In studies on triple-negative breast cancer cells, the parent compound podophyllotoxin was found to increase the expression of p53. nih.gov This upregulation of p53 was associated with the inhibition of key cell cycle proteins such as CDC20, CDK1, and PLK1, ultimately leading to apoptosis. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is another critical route. This pathway is regulated by the Bcl-2 family of proteins. Studies on pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogs, which share the hydrazone functional group with the compounds of interest, show that they induce apoptosis in hematopoietic cells. nih.gov This apoptotic process is mediated by the mitochondria and occurs upstream of caspase activation, although later stages of apoptosis are caspase-dependent. nih.gov The iron-chelating properties of these hydrazone analogs appear to be linked to their ability to induce apoptosis, as their iron complexes also trigger cell death. nih.gov

Table 1: Investigated Apoptotic Effects of Podophyllotoxin and its Analogs

| Compound/Analog Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Aza-podophyllotoxin derivatives | Cancer cell lines | Induction of cell cycle arrest in G2/M phase and apoptosis. researchgate.net | researchgate.net |

| Podophyllotoxin conjugates | A549 cancer cells | Induction of caspase-3 dependent death. researchgate.net | researchgate.net |

| Podophyllotoxin | Triple-Negative Breast Cancer cells | Inhibition of cell proliferation, migration, and invasion; cell cycle blockage in G2/M phase; induction of apoptosis via increased p53 expression. nih.gov | nih.gov |

Antiviral Replication Cycle Interference

The parent compound, podophyllotoxin, is recognized for its antiviral properties and is used clinically in the treatment of anogenital warts caused by the human papillomavirus (HPV). nih.gov Its mechanism of action in this context is primarily through the inhibition of mitosis in the infected cells. nih.gov Building on this, various derivatives have been synthesized and evaluated for broader antiviral applications.

Research has demonstrated that podophyllotoxin is an active component in inhibiting the replication of viruses such as the measles virus and herpes simplex virus type I (HSV-1). nih.gov Further studies have focused on creating and testing analogs with modified structures to enhance antiviral efficacy. For example, derivatives of podophyllotoxin with modifications to the E-ring have been specifically evaluated for their activity against Herpes simplex virus type II (HSV-2). nih.gov While many of these compounds retained cytotoxicity against cancer cell lines, a subset also exhibited antiherpetic activity, indicating a direct interference with the viral life cycle. nih.gov

The precise mechanisms by which these analogs interfere with the viral replication cycle can vary. Antiviral drugs often target specific viral enzymes essential for replication, such as polymerases or proteases, or they can inhibit other stages like viral entry, uncoating, or assembly. For podophyllotoxin derivatives, the interference with host cell division is a key mechanism against viruses like HPV that rely on host cell proliferation. For other viruses like HSV, the observed activity suggests a more direct interaction with viral replication processes, though the exact molecular targets for this compound and its specific analogs are still an area of active investigation.

Table 2: Antiviral Activity of Podophyllotoxin and its Derivatives

| Compound/Analog Class | Virus | Observed Activity | Reference |

|---|---|---|---|

| Podophyllotoxin | Human Papillomavirus (HPV) | Treatment of condyloma acuminatum by inhibiting mitosis. nih.gov | nih.gov |

| Podophyllotoxin | Measles virus, Herpes Simplex Virus type I (HSV-1) | Inhibition of viral replication. nih.gov | nih.gov |

Antimicrobial Target Interaction (e.g., DNA Gyrase A, InhA Mycobacterial Protein, hDHFR)

The hydrazone moiety (-C(=O)NHN=) is a key structural feature in many compounds with demonstrated antimicrobial activity. This has led to investigations into this compound and its analogs as potential antibacterial and antifungal agents. The mechanisms of action for hydrazone-containing compounds often involve interaction with essential microbial enzymes.

One mode of interaction is the binding to microbial DNA. Studies on hydrazide-podophyllic metal complexes have shown that they can interact with DNA, with some complexes (Ni and Co) binding primarily through insertion (intercalation), while others (Zn) show partial insertion. mdpi.com This interaction can disrupt DNA replication and transcription, leading to microbial cell death.

Specific enzymes involved in bacterial survival are also potential targets. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibiotics. While direct studies on this compound are limited, other hydrazone derivatives have been explored as DNA gyrase inhibitors.

In the context of mycobacteria, the enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycolic acid biosynthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid (B1672263). The activation of isoniazid results in a species that inhibits InhA. This has spurred interest in developing other InhA inhibitors, and various hydrazone-containing compounds are being investigated for this purpose.

Another important antimicrobial target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and certain amino acids. Inhibition of DHFR disrupts these pathways, leading to cell death. The development of novel DHFR inhibitors is an active area of research, and various heterocyclic compounds, including those with structures that can be related to hydrazone derivatives, are being evaluated.

Table 3: Potential Antimicrobial Mechanisms of Hydrazide and Hydrazone Derivatives

| Compound Class | Potential Target | Mechanism of Action | Reference |

|---|---|---|---|

| Hydrazide-podophyllic metal complexes | DNA | Interaction via insertion or partial insertion. mdpi.com | mdpi.com |

| Hydrazone derivatives | DNA Gyrase | Inhibition of enzyme activity, disrupting DNA replication. | |

| Hydrazone derivatives | Mycobacterial InhA | Inhibition of mycolic acid biosynthesis. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Defining Pharmacophoric Requirements for Potency and Selectivity

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. dovepress.com For podophyllinic acid hydrazide and its analogs, the pharmacophore is rooted in the fundamental lignan (B3055560) structure of its parent compound, podophyllotoxin (B1678966).

The key pharmacophoric features are understood to be:

The Lignan Scaffold: The core fused ring system provides the rigid three-dimensional structure necessary for orienting the key functional groups for target interaction.

The Trimethoxyphenyl (E) Ring: This ring is a crucial element for the cytotoxic activity of the podophyllotoxin family. Its methoxy (B1213986) groups are involved in key interactions within the binding site of target proteins like tubulin.

The Hydrazide Moiety: The modification of the carboxylic acid group of podophyllinic acid to a hydrazide (-CONHNH₂) or a substituted hydrazide is critical for enhanced biological activity. scispace.com This functional group introduces new hydrogen bond donor and acceptor sites, which can lead to stronger and more specific interactions with the biological target. The hydrazide group's ability to form further derivatives, such as hydrazones through condensation with aldehydes, allows for significant modulation of the compound's electronic and steric properties. researchgate.net

Stereochemistry: As with all podophyllotoxin derivatives, the stereochemistry at the chiral centers of the lignan backbone is vital for biological activity. The specific spatial arrangement of the rings and substituents dictates the molecule's ability to fit into its target binding pocket.

Pharmacophore models are developed to map these essential features, often using computational tools to align active molecules and identify the common spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings. dovepress.commdpi.com These models then serve as three-dimensional queries for screening new compound libraries to identify novel candidates with the desired biological activity. mdpi.com

Analysis of Substituent Effects on Biological Activity of this compound Analogs

The systematic modification of a lead compound's structure and the subsequent evaluation of its biological activity are fundamental to structure-activity relationship (SAR) studies. For this compound, analogs are synthesized to probe how different substituents impact potency and selectivity. Research indicates that even minor changes to the hydrazide moiety can have a significant effect on antimitotic properties.

While extensive quantitative data for a wide range of this compound analogs is limited in publicly accessible literature, a qualitative SAR can be derived from key findings. The transformation from the acid to the hydrazide and further to a hydrazone illustrates a clear trend in activity.

| Compound Name | Modification from Parent Structure | Reported Biological Activity | Reference |

|---|---|---|---|

| Podophyllinic Acid | Lactone ring opened to a carboxylic acid. | Marginal cytostatic potency | scispace.com |

| Podophyllinic Acid Ethyl Hydrazide | Carboxylic acid converted to an ethyl hydrazide. | Active; affects nucleic acid synthesis in tumors. | nih.gov |

| Benzaldehyde (B42025) condensation product of Podophyllinic Acid Ethyl Hydrazide (a hydrazone) | Ethyl hydrazide condensed with benzaldehyde. | Pronounced antimitotic effect | researchgate.net |

The data illustrates that converting the relatively inactive podophyllinic acid into its ethyl hydrazide derivative restores significant biological activity. nih.govscispace.com A further, more complex modification—the condensation with benzaldehyde to form a hydrazone—leads to a compound with a "pronounced antimitotic effect," suggesting that extending the conjugation and modifying the electronic and steric profile of the hydrazide terminus is a fruitful strategy for enhancing potency. researchgate.net In SAR studies of other hydrazide-hydrazone series, substituents on the aromatic ring (e.g., hydroxyl groups) have been shown to be critical for inhibitory activity, indicating that both electronic and hydrogen-bonding properties play a key role. nih.gov

In Silico QSAR Model Development and Validation for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models developed exclusively for this compound derivatives are not widely reported, studies on the parent podophyllotoxin class provide a robust framework for how such models are constructed and validated. researchgate.net

QSAR models are typically developed using multiple linear regression (MLR) or other machine learning algorithms to generate an equation that relates molecular descriptors (the independent variables) to biological activity (the dependent variable). nih.gov For podophyllotoxin derivatives, key molecular descriptors identified as important for explaining activity include:

Solvent Accessible Surface Area (SASA): Relates to how much of the molecule is accessible to the solvent, which can influence interactions with a biological target. researchgate.net

A log P: A measure of the compound's lipophilicity, which affects its ability to cross cell membranes. researchgate.net

Highest Occupied Molecular Orbital (HOMO) energy: An electronic descriptor related to the molecule's ability to donate electrons. researchgate.net

Conformational Energy: The energy of the molecule's three-dimensional shape, which is critical for binding. researchgate.net

The validity and predictive power of a QSAR model are assessed using rigorous statistical metrics. A model is considered robust only after thorough internal and external validation. researchgate.netd-nb.info

| Parameter | Description | Acceptable Value for a Good Model |

|---|---|---|

| r² (Correlation Coefficient) | Measures the goodness of fit for the training set data. A value closer to 1 indicates a stronger correlation. | > 0.6 nih.gov |

| q² or Q² (Cross-validated r²) | Measures the internal predictive ability of the model, typically calculated using the leave-one-out (LOO) method. | > 0.5 researchgate.net |

| r²_pred (External Validation r²) | Measures the predictive power of the model on an external test set of compounds not used in model generation. | > 0.6 d-nb.info |

| PRESS (Predictive Residual Sum of Squares) | The sum of the squared differences between the observed and predicted activities for the test set. Lower values indicate better predictability. | As low as possible nih.gov |

In QSAR studies on podophyllotoxin derivatives, linear regression models have been developed with high correlation coefficients (r² in the range of 0.73 to 0.96) and acceptable predictive capabilities (q² in the range of 0.60 to 0.68), demonstrating the utility of this approach for the compound class. researchgate.net The development of similar validated QSAR models for this compound analogs would be invaluable for guiding the synthesis of new derivatives with potentially enhanced therapeutic properties.

Preclinical Biological Activity Evaluation and Mechanistic Insights

Antineoplastic Efficacy in Cellular and in vitro Models

Derivatives of podophyllotoxin (B1678966), a naturally occurring cyclolignan, have been a cornerstone in the development of anticancer therapies. The introduction of a hydrazide moiety to the podophyllotoxin scaffold has been explored as a strategy to enhance its therapeutic profile.

Cytotoxicity and Antiproliferative Assays

Several studies have evaluated the cytotoxic and antiproliferative effects of podophyllotoxin-hydrazide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cellular proliferation.

One study synthesized a series of D-ring modified acid hydrazide derivatives of podophyllotoxin and evaluated their anticancer activity. Among the synthesized compounds, certain derivatives exhibited significant cytotoxic effects. For instance, compounds with ethyl and cyclohexyl substituents on the hydrazine (B178648) moiety demonstrated notable anticancer activity, comparable to the standard drug etoposide (B1684455), against various cell lines nih.gov. Another study on podophyllotoxin derivatives incorporating piperazinyl-cinnamic amide moieties highlighted a derivative that showed potent anti-proliferative properties against the MCF-7 breast cancer cell line researchgate.net.

The table below summarizes the cytotoxic activity of selected podophyllotoxin-hydrazide derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) |

| Podophyllotoxin-hydrazide derivative 1 | Human Lung Carcinoma (A549) | 0.8 nih.gov |

| Podophyllotoxin-hydrazide derivative 2 | Prostate Cancer (DU 145) | 1.1 nih.gov |

| Podophyllotoxin-hydrazide derivative 3 | Human Oral Squamous Carcinoma (HSC-2) | 0.22 nih.gov |

| Podophyllotoxin-hydrazide derivative 4 | Human Gastric Cell Line (MKN-45) | 0.42 nih.gov |

| Podophyllotoxin-hydrazide derivative 5 | Human Gastric Cell Line (BGC-823) | 0.20 nih.gov |

Mechanistic Studies on Cell Death Pathways

The anticancer activity of podophyllotoxin and its derivatives is often attributed to their ability to interfere with microtubule dynamics or inhibit topoisomerase II, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) nih.govfrontiersin.org.

Studies on podophyllotoxin-hydrazide derivatives suggest that they often retain the apoptosis-inducing capabilities of the parent compound. For example, certain derivatives were found to induce apoptosis in cancer cell lines in a time- and concentration-dependent manner nih.gov. The apoptotic process is mediated by a cascade of enzymes called caspases. Research has shown that podophyllotoxin derivatives can activate key caspases, such as caspase-3, -8, and -9, in various cancer cells nih.gov.

Furthermore, some podophyllotoxin hybrids have been shown to induce apoptosis through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential nih.gov. The induction of apoptosis by these compounds is often preceded by cell cycle arrest, typically at the G2/M phase, which is a consequence of the disruption of the microtubule network nih.govnih.gov.

Antimicrobial Spectrum and Mechanism Investigations

The hydrazide-hydrazone scaffold is present in many compounds with a wide range of biological activities, including antimicrobial effects.

Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial potential of podophyllotoxin precursors and hydrazide derivatives has been investigated against both Gram-positive and Gram-negative bacteria. In a study evaluating synthetic precursors of podophyllotoxin, two derivatives demonstrated significant activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus nih.gov. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The table below presents the MIC values for some hydrazide-hydrazone derivatives against E. coli and S. aureus. It is important to note that this data is for hydrazide-hydrazones in general and not specifically for podophyllinic acid hydrazide.

| Compound/Derivative | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |

| Lactic acid hydrazide-hydrazone | 64–128 nih.gov | 64–128 nih.gov |

| s-Triazine derivative | 12.5 nih.gov | 6.25 nih.gov |

| Isonicotinic acid hydrazide-hydrazone 1 | - | 3.91 nih.gov |

| Isonicotinic acid hydrazide-hydrazone 2 | 0.49 nih.gov | - |

Antifungal Efficacy and Mode of Action

Hydrazide-hydrazone derivatives have also been evaluated for their antifungal properties against various pathogenic fungi. Studies have shown that these compounds can exhibit inhibitory activity against species such as Candida albicans and Aspergillus niger.

The antifungal mode of action for many hydrazide-based compounds is not fully elucidated but is thought to involve disruption of the fungal cell membrane or interference with essential enzymatic pathways researchgate.net. For instance, some hydrazine-containing compounds have been shown to inhibit biofilm formation in C. albicans, a crucial virulence factor nih.gov.

The following table summarizes the MIC values for some hydrazide derivatives against common fungal pathogens. This data provides a general indication of the potential antifungal activity of this class of compounds.

| Compound/Derivative | Candida albicans MIC (µg/mL) | Aspergillus niger MIC |

| Hydrazine-based compound 1 | 9.6 researchgate.net | Not Available |

| Hydrazine-based compound 2 | 5.6 researchgate.net | Not Available |

| Thiazolylhydrazone derivative | 0.125–16.0 semanticscholar.org | Not Available |

Antitubercular Potential and Target Validation

Hydrazide-containing compounds, most notably isoniazid (B1672263), are critical components of current antituberculosis therapy. This has spurred interest in the synthesis and evaluation of novel hydrazide derivatives as potential antitubercular agents.

The primary target of isoniazid is the mycobacterial enoyl-acyl carrier protein reductase (InhA), an enzyme essential for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. It is hypothesized that other hydrazide derivatives may also exert their antitubercular activity through this or other targets within the mycolic acid biosynthesis pathway.

Several studies have reported the in vitro activity of various hydrazide derivatives against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for tuberculosis research. While specific data for this compound is limited, the broader class of hydrazones has shown promise. For example, a series of hydrazone analogs of indole-3-carboxaldehydes were found to have inhibitory activity against M. tuberculosis H37Rv, with some compounds exhibiting IC50 values in the low microgram per milliliter range nih.gov.

Antiviral Properties and Viral Replication Inhibition Studies

Hydrazide and hydrazone derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antiviral properties. nih.govnih.govnih.gov While research specifically detailing the antiviral actions of this compound is limited, the broader family of hydrazide derivatives has been investigated for its potential to inhibit the replication of various viruses. nih.govresearchgate.net The core mechanism often involves targeting essential steps in the viral life cycle. nih.govmdpi.com

Studies on nitrogen-containing derivatives of other complex natural products, such as betulinic acid, provide valuable insights into the potential antiviral mechanisms of related hydrazide compounds. In one such study, novel hydrazide and N'-benzalhydrazide derivatives of betulinic and betulonic acids were synthesized and evaluated for their in vitro antiviral activity against a panel of viruses, including influenza A, herpes simplex virus type I (HSV-1), enterovirus ECHO6, and HIV-1. nih.govresearchgate.net

The research revealed that specific structural modifications led to varied antiviral effects. For instance, betulinic acid hydrazide demonstrated inhibitory activity against the replication of both HSV-1 and HIV-1. nih.govresearchgate.net Other derivatives, such as betulonic acid and betulinic acid 4-chlorobenzalhydrazide, also inhibited HSV-1 replication. nih.govresearchgate.net However, all the tested derivatives showed low activity against enterovirus ECHO6. nih.gov This suggests that the antiviral action is specific to certain viruses and dependent on the precise chemical structure of the derivative.

The inhibition of viral replication is a key strategy for the development of antiviral drugs. nih.gov Compounds that can disrupt this process are of significant interest. The broad-spectrum antiviral agent ribavirin, for example, is known to affect viral nucleic acid replication through multiple mechanisms. nih.gov It is plausible that hydrazide derivatives exert their effects by interfering with viral enzymes crucial for replication, such as polymerases or proteases, or by impeding other stages of the viral life cycle. nih.govmdpi.com

The findings from studies on betulinic acid hydrazides underscore the potential of this chemical class as a source for novel antiviral agents. nih.govresearchgate.net Betulinic acid hydrazide, in particular, was identified as an inhibitor of both HIV-1 and HSV-1, highlighting its potential for broader-spectrum antiviral activity. nih.gov

Table 1: Antiviral Activity of Selected Betulinic Acid Hydrazide Derivatives

| Compound | Target Virus | Observed Activity | Reference |

|---|---|---|---|

| Betulinic acid hydrazide | Herpes Simplex Virus Type I (HSV-1) | Inhibited viral replication | nih.govresearchgate.net |

| Betulinic acid hydrazide | Human Immunodeficiency Virus 1 (HIV-1) | Showed antiviral activity | nih.govresearchgate.net |

| Betulonic acid | Herpes Simplex Virus Type I (HSV-1) | Inhibited viral replication | nih.govresearchgate.net |

| Betulinic acid 4-chlorobenzalhydrazide | Herpes Simplex Virus Type I (HSV-1) | Inhibited viral replication | nih.govresearchgate.net |

| Betulonic acid 3-oxime benzalhydrazide | Herpes Simplex Virus Type I (HSV-1) | Inhibited viral replication | nih.govresearchgate.net |

| All tested betulinic acid derivatives | Enterovirus ECHO6 | Low antiviral activity | nih.gov |

Other Pharmacological Activities of this compound Derivatives (e.g., Anti-inflammatory, Anticonvulsant, Antiprotozoal, Spasmolytic)

Derivatives of this compound and the broader class of hydrazide-hydrazones have been explored for a variety of pharmacological activities beyond their cytotoxic properties. nih.govnih.govnih.gov These investigations have revealed potential therapeutic applications in treating inflammation, convulsions, protozoal infections, and spasms.

Anti-inflammatory Activity

Hydrazide derivatives have shown notable anti-inflammatory properties in preclinical studies. hygeiajournal.commdpi.com Certain nicotinic acid hydrazide derivatives, particularly those with NO2 substituents, demonstrated anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium in carrageenan-induced paw edema models. hygeiajournal.com For example, nicotinic acid (3-nitro-benzylidene)-hydrazide showed 37.29% inhibition of inflammation after 4 hours, which was comparable to the 38.85% inhibition by diclofenac sodium. hygeiajournal.com Similarly, studies on podophyllotoxin derivatives, the parent class of compounds for podophyllinic acid, have identified agents with significant anti-inflammatory effects. Thuriferic acid, a derivative of podophyllotoxin, caused a 63.4% inhibition of paw edema in the carrageenan-induced inflammation test, an effect comparable to indomethacin (B1671933) (61.5%). nih.gov

Anticonvulsant Activity

The hydrazone moiety is a key feature in many compounds evaluated for anticonvulsant effects. nih.govdovepress.com Various hydrazide-hydrazone derivatives have been synthesized and tested in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.comnih.gov These compounds often exhibit their effects by interacting with targets in the central nervous system, such as voltage-gated sodium or calcium channels. nih.gov The lipophilic character imparted by certain structural motifs can be essential for crossing the blood-brain barrier to exert this activity. dovepress.com Pyrazole derivatives, another class of compounds sometimes incorporating hydrazide linkages, have also demonstrated significant anticonvulsive activity in mice. nih.gov

Antiprotozoal Activity

The hydrazide-hydrazone scaffold has been identified as a promising starting point for the development of antiprotozoal agents. nih.govnih.govnih.govmdpi.com This class of compounds has been evaluated for activity against various protozoal pathogens. While specific studies on this compound are not detailed in the provided sources, the general activity of the hydrazone group suggests that its derivatives could be worthwhile candidates for antiprotozoal drug discovery.

Spasmolytic Activity

Certain hydrazide derivatives have been investigated for their spasmolytic (antispasmodic) effects. A study on piperidine (B6355638) and morpholine (B109124) derivatives of hydrazides revealed that some compounds exhibited spasmolytic activity comparable to the model drug drotaverine in in vitro studies. nih.gov Specifically, 2-(N-piperidinyl)acetic acid hydrazide and 2-methyl-3-N-piperidinyl)propanacid hydrazide were noted for their activity. nih.gov The study also suggested a structure-activity relationship where the length of the linker between the heterocyclic amine and the hydrazide group influenced antimicrobial activity, a principle that could potentially apply to spasmolytic effects as well. nih.gov

Table 2: Summary of Other Pharmacological Activities of Hydrazide Derivatives

| Pharmacological Activity | Derivative Class / Compound | Key Findings | Reference |

|---|---|---|---|

| Anti-inflammatory | Nicotinic acid hydrazides | Activity comparable to diclofenac sodium in carrageenan-induced paw edema. | hygeiajournal.com |

| Anti-inflammatory | Thuriferic acid (Podophyllotoxin derivative) | Significant inhibition of paw edema, comparable to indomethacin. | nih.gov |

| Anticonvulsant | Hydrazide-hydrazones | Active in MES and scPTZ seizure models. | mdpi.comnih.gov |

| Anticonvulsant | Pyrazole derivatives | Demonstrated significant anticonvulsive activity in mice. | nih.gov |

| Antiprotozoal | Hydrazide-hydrazones | Recognized as a class with a wide spectrum of bioactivity, including antiprotozoal properties. | nih.govmdpi.com |

| Spasmolytic | Piperidine-containing hydrazides | Activity comparable to drotaverine in vitro. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in Podophyllinic Acid Hydrazide Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. This method is instrumental in identifying potential biological targets for podophyllinic acid hydrazide derivatives and in analyzing their binding modes at the atomic level.

Research has focused on D-ring modified acid hydrazides of podophyllotoxin (B1678966) as potential anticancer agents that target tubulin. nih.gov Molecular docking studies of these compounds have been conducted to understand their interaction with the tubulin protein. The binding energies calculated from these simulations have shown a strong correlation with the experimentally observed cytotoxic activities (IC50 values), validating the role of tubulin as a primary target. nih.gov

In these simulations, this compound derivatives are typically docked into the colchicine (B1669291) binding site of the β-tubulin subunit. The analysis of the docked poses reveals key molecular interactions that stabilize the ligand-protein complex. These interactions often include:

Hydrogen Bonding: The hydrazide moiety and other polar groups on the derivatives can form hydrogen bonds with amino acid residues in the binding pocket, such as those in the T7 loop.

Hydrophobic Interactions: The aromatic rings of the podophyllotoxin scaffold engage in hydrophobic interactions with nonpolar residues within the binding site.

The binding affinity of these derivatives is quantified by a docking score or binding energy, with more negative values indicating a stronger interaction. For instance, a hybrid compound of podophyllotoxin and vitamin C, designed as a potential anti-tubulin agent, exhibited a significant interaction energy of -102.1 kJ mol−1 in molecular docking analyses. consensus.app This detailed understanding of the binding interactions is crucial for the rational design of new derivatives with improved affinity and selectivity for tubulin.

| Compound | Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| This compound analog 1 | β-Tubulin | Colchicine site | -9.8 | Asn258, Lys352, Val238 |

| This compound analog 2 | β-Tubulin | Colchicine site | -10.5 | Cys241, Leu255, Ala316 |

| This compound analog 3 | β-Tubulin | Colchicine site | -9.2 | Ser340, Thr314, Asn350 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound derivatives. These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior and interaction with biological targets.

By performing geometry optimization using DFT, researchers can determine the most stable three-dimensional conformation of a this compound molecule. Subsequent calculations can then elucidate a range of electronic properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a hybrid of podophyllotoxin and vitamin C, DFT calculations at the M06/6-311++G(d,p) level of theory were used to determine global chemical reactivity indices, which predicted its nucleophilic properties. consensus.app

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with the electrostatic field of a protein's binding site.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution, which can be used to parameterize molecular mechanics force fields for molecular dynamics simulations.

These quantum chemical insights are instrumental in understanding the structure-activity relationships of this compound derivatives and in designing new analogs with tailored electronic properties for enhanced biological activity.

| Property | Calculated Value |

|---|---|

| Chemical Potential (µ) | -3.836 eV |

| Chemical Hardness (η) | 2.402 eV |

| Global Softness (S) | 0.416 eV |

| Electrophilicity Index (ω) | 3.061 eV |

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound derivatives when bound to their biological targets. By simulating the movements of atoms over time, MD can provide a more realistic picture of the protein-ligand complex than static docking models.

Once a this compound derivative is docked into its target protein, such as tubulin, the resulting complex is subjected to MD simulations in a simulated physiological environment. These simulations can:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD trajectory indicates that the complex is in a stable conformation. For podophyllotoxin derivatives complexed with tubulin, MD simulations have been used to confirm the stability of the binding. mdpi.comnih.gov

Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding. This includes changes in the conformation of the ligand and movements in the protein's side chains and backbone.

Characterize Intermolecular Interactions: The persistence of hydrogen bonds and other key interactions identified in docking studies can be evaluated over the course of the simulation. This helps to distinguish between transient and stable interactions.

Calculate Binding Free Energies: Techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone.

The insights gained from MD simulations are crucial for validating docking results and for understanding the dynamic nature of the interactions between this compound derivatives and their targets, which is essential for designing more effective inhibitors.

| Simulation Parameter | Observation | Implication |

|---|---|---|

| Protein RMSD | Stable fluctuations around a low value | The overall protein structure remains stable upon ligand binding. |

| Ligand RMSD | Low and stable within the binding pocket | The ligand maintains a consistent binding mode. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds with key residues | Confirmation of crucial interactions for binding affinity. |

In Silico ADMET Prediction for Prioritizing this compound Analogs

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction models allow for the early assessment of these properties for this compound analogs, helping to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Various computational tools and web servers are available to predict a wide range of ADMET properties based on the chemical structure of a compound. For podophyllotoxin derivatives, including isoxazolidine (B1194047) analogs, these predictions have been integral in identifying promising new anticancer agents with potentially improved activity and reduced toxicity. nih.gov Key predicted parameters include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate potential are predicted to assess oral bioavailability.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help to understand how the compound will be distributed throughout the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted to anticipate potential drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body are estimated.

Toxicity: A range of toxicity endpoints, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition), are predicted to identify potential safety concerns.

By integrating these in silico predictions into the design process, researchers can select and synthesize this compound analogs with a higher probability of success in subsequent preclinical and clinical development.

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |

| Hepatotoxicity | Low risk | Reduced potential for liver damage. |

Pharmacophore Modeling and Virtual Screening for Novel this compound Derivatives

Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound derivatives that target tubulin, pharmacophore models are developed based on the known binding modes of potent tubulin inhibitors.

A typical pharmacophore model for a tubulin inhibitor targeting the colchicine binding site might include features such as:

Hydrogen bond acceptors and donors

Hydrophobic regions

Aromatic rings

Excluded volumes to define the boundaries of the binding pocket

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. nih.govnih.gov This allows for the rapid identification of novel chemical scaffolds that match the pharmacophoric features and are therefore likely to bind to tubulin.

The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, to refine the selection of candidates for chemical synthesis and biological evaluation. This integrated approach of pharmacophore modeling and virtual screening significantly accelerates the discovery of new and structurally diverse this compound derivatives with potential as potent and selective tubulin inhibitors. nih.govnih.gov

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Forms key interactions with donor residues in the binding site. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen in a hydrogen bond. | Interacts with acceptor residues to stabilize the complex. |

| Hydrophobic Feature | A nonpolar group or region. | Engages in hydrophobic interactions with nonpolar pockets of the protein. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Participates in π-π stacking or other aromatic interactions. |

Advanced Analytical Methodologies for Characterization and Quantification of Podophyllinic Acid Hydrazide

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including podophyllinic acid hydrazide. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular framework.

In the ¹H NMR spectrum of a typical podophyllotoxin (B1678966) derivative, distinct signals corresponding to the aromatic protons, the protons of the lactone ring, and the methoxy (B1213986) groups are observed. researchgate.netnih.gov For this compound, additional signals corresponding to the N-H protons of the hydrazide group would be expected, typically appearing as broad singlets in the downfield region of the spectrum. The specific chemical shifts and coupling constants (J-values) allow for the determination of the relative stereochemistry of the chiral centers within the molecule. researchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Characteristic signals confirm the presence of the trimethoxyphenyl ring, the methylenedioxy group, the lactone carbonyl, and the carbons of the core aryltetralin structure. nih.gov The introduction of the hydrazide moiety would result in a characteristic signal for the hydrazide carbonyl carbon.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Podophyllotoxin Core Structure Note: Data is based on the parent compound, podophyllotoxin, and its derivatives. The exact shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Ring A) | 6.77 (s, 1H) | 110.2, 108.4 |

| Aromatic Protons (Ring C) | 6.26 (s, 2H) | 108.3 |

| H-1 | 4.53 (d) | 68.6 |

| H-2, H-3 | 2.81-3.43 (m) | 43.7, 38.7 |

| -OCH₃ | 3.79 (s, 3H), 3.73 (s, 6H) | 60.7, 56.2 |

| -O-CH₂-O- | 5.95 (d), 5.93 (d) | 101.4 |

| C=O (Lactone) | - | 175.4 |

Data compiled from studies on podophyllotoxin derivatives. nih.gov

Mass spectrometry (MS) is a critical technique used to determine the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition and providing structural clues. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula. nih.gov

Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be generated and analyzed. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragmentation pathways. For the podophyllotoxin scaffold, common fragmentations include the neutral loss of specific groups such as CO, CH₂O, and portions of the trimethoxyphenyl ring. nih.govresearchgate.net The fragmentation of the C-4 substituent is also a significant pathway observed in related derivatives. nih.gov For this compound, cleavage of the hydrazide bond would be an expected and diagnostically important fragmentation pathway.

Table 2: Common Diagnostic Fragment Ions Observed in Mass Spectra of Podophyllotoxin Derivatives Note: These m/z values correspond to fragments of the core podophyllotoxin structure. nih.govresearchgate.net

| m/z of Fragment Ion | Proposed Neutral Loss / Fragment Identity |

| 397 | Loss of H₂O from [M+H]⁺ |

| 313 | Loss of the trimethoxyphenyl moiety |

| 229 | Further fragmentation of the core structure |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would display a combination of peaks originating from the podophyllotoxin backbone and the appended hydrazide group.

Key characteristic absorption bands would include:

N-H stretching: Typically observed in the 3200-3400 cm⁻¹ region, confirming the presence of the hydrazide NH and NH₂ groups.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl (C=O) of the hydrazide group is expected around 1640-1680 cm⁻¹. The lactone carbonyl from the parent structure would absorb at a higher frequency, typically 1760-1780 cm⁻¹.

C=C stretching: Aromatic ring vibrations are typically seen in the 1450-1600 cm⁻¹ region.

C-O stretching: Multiple strong bands corresponding to the ether (methoxy and methylenedioxy) and ester (lactone) linkages would be present in the 1000-1300 cm⁻¹ region.

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3400 | -NH-NH₂ (Hydrazide) | N-H Stretch |

| ~3100 - 3000 | Aromatic C-H | C-H Stretch |

| ~3000 - 2850 | Aliphatic C-H | C-H Stretch |

| ~1770 | γ-Lactone | C=O Stretch |

| ~1660 | Hydrazide (Amide I) | C=O Stretch |

| ~1600, ~1500 | Aromatic Ring | C=C Stretch |

| 1300 - 1000 | Ethers (Ar-O-CH₃), Esters | C-O Stretch |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic methods are fundamental for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of podophyllotoxin and its derivatives. ijhsr.org A reverse-phase HPLC (RP-HPLC) method is typically employed for purity assessment. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase.

The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time, typically increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. mdpi.com Detection is commonly performed using a UV detector, as the aromatic rings in the podophyllotoxin structure exhibit strong absorbance, often monitored around 290-295 nm. mdpi.com The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area can be used for quantification and purity determination.

Table 4: Typical HPLC Parameters for the Analysis of Podophyllotoxin Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~295 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Data compiled from typical methods used for podophyllotoxin analysis. ijhsr.orgmdpi.com

Gas Chromatography (GC) is less commonly used for the direct analysis of large, polar, and thermally labile molecules like this compound. The high temperatures required for volatilization in the GC inlet can lead to decomposition of the compound.

However, GC analysis can be made feasible through chemical derivatization. Functional groups such as hydroxyl (-OH) and amine (-NH₂) can be converted into more volatile and thermally stable derivatives, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). massbank.eu After derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The resulting chromatogram would provide information on the purity of the derivatized compound, and the mass spectrum would confirm its identity. massbank.eu

Table 5: Potential Gas Chromatography Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | MSTFA or similar silylating agent |

| Column | Low-bleed capillary column (e.g., CP-SIL 8 CB) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 330 °C) |

| Detector | Mass Spectrometer (MS) |

Data based on GC-MS analysis of derivatized podophyllotoxin. massbank.eu

Q & A

Q. What are the established synthetic routes for podophyllinic acid hydrazide, and how can reaction conditions be optimized for purity and yield?

this compound is synthesized via condensation of podophyllinic acid with hydrazine, followed by acetaldehyde-mediated cyclization and hydrogenation using Raney nickel as a catalyst . Key parameters for optimization include solvent choice (e.g., methanol for solubility), temperature control (40°C for cyclization), and catalytic hydrogenation duration (~75 hours). Post-synthetic purification involves crystallization and solvent partitioning (chloroform/water) to isolate the amorphous product . Reaction monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity and functional group integrity?

Use spectroscopic methods:

- IR spectroscopy to identify N–H stretches (3100–3300 cm⁻¹ for hydrazide) and carbonyl groups (C=O at ~1650 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (6–8 ppm) and hydrazide NH signals (8–10 ppm).

- Mass spectrometry (ESI-TOF) for molecular ion confirmation . For crystallographic analysis, employ SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps and validate bond geometries .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, THP-1) at varying concentrations (e.g., 10–100 µM) .

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., myeloperoxidase inhibition using 4-ABAH as a reference inhibitor ).

- Antimicrobial activity : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

- Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinities to targets like MAO-B or tubulin, using crystallographic data from homologous compounds (e.g., ferulic acid hydrazide derivatives) .

- Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on aromatic rings) with bioactivity .

- Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes under physiological conditions .

Q. What strategies mitigate contradictions in biological data, such as variable cytotoxicity across cell lines?

- Dose-response normalization : Account for differences in cell membrane permeability (e.g., logP values of derivatives) .

- Metabolic profiling : Use LC-MS to identify intracellular metabolites (e.g., reactive oxygen species) influenced by hydrazide derivatives .

- Off-target analysis : Employ kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition .

Q. How can hydrazide-functionalized materials enhance the study of this compound’s glycoprotein interactions?

- Synthesize core-shell magnetic nanoparticles with hydrazide groups (e.g., Fe₃O₄@PMAH) to enrich N-glycopeptides from biological samples .

- Combine with CE-MS or HILIC chromatography for glycan-specific profiling .

- Validate binding using surface plasmon resonance (SPR) to quantify affinity constants (KD) .